(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine
CAS No.:
Cat. No.: VC17800430
Molecular Formula: C12H11N3OS
Molecular Weight: 245.30 g/mol
* For research use only. Not for human or veterinary use.
![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine -](/images/structure/VC17800430.png)
Specification
Molecular Formula | C12H11N3OS |
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Molecular Weight | 245.30 g/mol |
IUPAC Name | 5-imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyaniline |
Standard InChI | InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)13)10-7-15-4-5-17-12(15)14-10/h2-7H,13H2,1H3 |
Standard InChI Key | STUOMPARAVXKPA-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CN3C=CSC3=N2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure integrates three key components:
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Imidazo[2,1-b] thiazole: A bicyclic heterocycle formed by fusion of imidazole and thiazole rings. This scaffold is known for its electron-rich nature, enabling π-π stacking interactions with biological targets .
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Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing to lipophilicity and influencing electronic properties through resonance effects .
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Amine Linkage: A primary amine (-NH₂) bridges the imidazothiazole and methoxyphenyl moieties, providing a site for hydrogen bonding and derivatization .
The molecular formula is C₁₂H₁₀N₄OS, with a molecular weight of 183.23 g/mol . X-ray crystallography of analogous compounds reveals planar configurations in the imidazothiazole system, while the methoxyphenyl group adopts a perpendicular orientation to minimize steric hindrance .
Spectroscopic Characterization
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NMR: -NMR spectra of related imidazothiazoles show distinct signals for aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and amine protons (δ 5.1–5.3 ppm) .
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Mass Spectrometry: ESI-MS typically exhibits a molecular ion peak at m/z 183.23, with fragmentation patterns indicating cleavage at the amine-thiazole bond .
Synthesis and Reaction Chemistry
Key Synthetic Pathways
The synthesis of (5-Imidazo[2,1-b][1, thiazol-6-yl-2-methoxyphenyl)amine involves multi-step strategies, often leveraging one-pot methodologies for efficiency :
Route 1: Cyclocondensation of Aminothiazoles
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Starting Materials: 2-Aminothiazole derivatives react with dichloro-phenylethylidene sulfonamides under basic conditions.
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Mechanism: Nucleophilic addition followed by cyclization yields the imidazothiazole core.
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Functionalization: Subsequent coupling with methoxyphenylamine via Buchwald-Hartwig amination introduces the aromatic moiety .
Route 2: Direct Coupling of Preformed Rings
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Imidazothiazole Synthesis: Prepared independently via Rh-catalyzed annulation of thioureas and α-haloketones.
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Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling attaches the methoxyphenyl group to the amine-bearing carbon .
Table 1: Comparative Synthesis Yields
Reactivity and Functionalization
The amine group participates in nucleophilic substitutions (e.g., acylations, alkylations), while the thiazole ring undergoes electrophilic aromatic substitution at the 5-position . Methoxy groups enhance electron density, directing reactions to meta positions on the phenyl ring .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Predicted value of 2.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) but improved in DMSO (>50 mg/mL), necessitating formulation strategies for in vivo studies .
Stability and Degradation
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pH Stability: Stable under acidic conditions (pH 2–6) but degrades in alkaline environments (pH >8) via hydrolysis of the thiazole ring .
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Thermal Stability: Decomposition onset at 215°C, as determined by TGA .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs exhibit potent cytotoxicity against pancreatic (MIA PaCa-2, IC₅₀ = 5.11–10.8 µM) and cervical (HeLa, IC₅₀ = 1.8–7.3 µM) cancer lines . Mechanistic studies suggest:
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Microtubule Disruption: Binding to β-tubulin at the colchicine site, inhibiting polymerization (IC₅₀ = 0.86 µM) .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in SUIT-2 cells .
Table 2: Cytotoxicity of Selected Analogues
Compound | MIA PaCa-2 (µM) | HeLa (µM) | Mechanism |
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9c | 5.11 ± 0.9 | 2.6 ± 0.6 | Tubulin Inhibition |
11o | 17.1 ± 1.1 | 3.6 ± 1.3 | DNA Intercalation |
Antimicrobial Effects
Preliminary data indicate activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), likely due to membrane disruption via thiazole interactions .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the methoxy group with trifluoromethoxy enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 h) .
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Prodrug Design: Phosphate prodrugs improve aqueous solubility by 20-fold, enabling intravenous administration .
Targeted Therapies
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